molecular formula C15H19N3S B6697625 N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine

N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B6697625
M. Wt: 273.4 g/mol
InChI Key: XZZLZERNQAGOLN-UHFFFAOYSA-N
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Description

N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a complex organic compound that features a thiazole ring and a tetrahydroquinoline moiety

Properties

IUPAC Name

N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-2-18(10-13-9-16-11-19-13)14-7-3-5-12-6-4-8-17-15(12)14/h4,6,8-9,11,14H,2-3,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZLZERNQAGOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=CS1)C2CCCC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Thiazole to the Tetrahydroquinoline: The thiazole derivative is then reacted with a tetrahydroquinoline derivative in the presence of a suitable base to form the desired compound.

    N-Ethylation: The final step involves the N-ethylation of the amine group using ethyl iodide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(1,3-thiazol-5-ylmethyl)-quinolin-8-amine: Lacks the tetrahydro moiety, which may affect its biological activity.

    N-methyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

N-ethyl-N-(1,3-thiazol-5-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the combination of the thiazole ring and the tetrahydroquinoline moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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